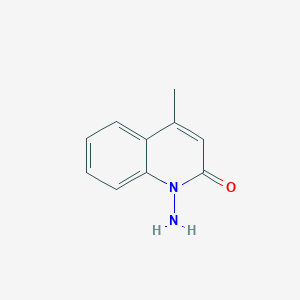

1-Amino-4-methylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-amino-4-methylquinolin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12(11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3 |

InChI Key |

BEGAHNQOHJIWTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 1 Amino 4 Methylquinolin 2 1h One

Direct Synthesis Approaches for 1-Amino-4-methylquinolin-2(1H)-one and Related Aminoquinolinones

The direct synthesis of aminoquinolinones can be achieved through several established chemical reactions, often involving cyclization and condensation as key steps.

Synthesis of 7-amino-4-methylquinolin-2(1H)-one from 1,3-phenylenediamine and ethyl acetoacetate (B1235776)

A common and effective method for the synthesis of 7-amino-4-methylquinolin-2(1H)-one involves the cyclocondensation of m-phenylenediamine (B132917) with ethyl acetoacetate. ijper.orgsemanticscholar.org This reaction typically proceeds by refluxing the starting materials, sometimes in the presence of an acid catalyst. ijper.orgtudublin.ie The process involves the formation of a Schiff base intermediate, followed by an electrocyclic ring closure at high temperatures to form the quinoline (B57606) skeleton. Subsequent tautomerization yields the final quinolin-2(1H)-one structure. This method has been reported to produce the desired product in moderate yields. tudublin.ie Spectroscopic techniques such as FTIR and NMR are used to confirm the structure of the synthesized compound.

Synthesis of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one from 7,8-dihydroxy-4-methylcoumarin

An alternative approach to synthesizing aminoquinolinones involves the conversion of a coumarin (B35378) precursor. Specifically, 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one can be prepared from 7,8-dihydroxy-4-methylcoumarin. researchgate.netnih.gov This transformation is achieved by reacting the coumarin with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like pyridine (B92270). researchgate.netnih.gov The reaction results in the opening of the pyrone ring of the coumarin and subsequent cyclization to form the quinolinone ring, incorporating the amino group at the N1 position. The successful synthesis of the product, obtained as yellow crystals, is confirmed by the absence of the coumarin carbonyl band and the appearance of new bands corresponding to the amide carbonyl and NH2 groups in the FT-IR spectrum. researchgate.netnih.gov Further characterization is carried out using ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netnih.gov

Table 1: Synthesis of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one

| Precursor | Reagent | Product | Yield | Melting Point |

|---|

Preparation of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride via reduction of nitro-precursors

The synthesis of aminoquinolinones can also be accomplished through the reduction of a corresponding nitro-substituted precursor. For instance, 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride can be synthesized by the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one. researchgate.net A common and efficient method for this reduction is the use of tin and hydrochloric acid. researchgate.net This method is effective for various nitroquinolines and is tolerant of many functional groups. nih.gov The resulting aminoquinoline can then be used as a precursor for synthesizing other derivatives. researchgate.net

Derivatization at the Quinolinone Nitrogen (N1)

The nitrogen atom at the N1 position of the quinolinone ring is a key site for derivatization, allowing for the introduction of various substituents to modify the compound's properties. Alkylation and acylation are common strategies employed for this purpose.

Alkylation and acylation reactions leading to N1-substituted quinolin-2(1H)-ones

Alkylation at the N1 position of the quinolin-2(1H)-one scaffold is a widely used method to introduce alkyl groups. mdpi.com These reactions can sometimes lead to a mixture of N1- and O2-alkylated products, with the N1-alkylated product typically being the major one. mdpi.com The selectivity of the reaction can be influenced by the reaction conditions, including the choice of base, alkylating agent, and temperature. mdpi.com Similarly, acylation reactions can be performed at the N1 position. For example, 3-acetyl-1-aminoquinoline-2-one can be coupled with various benzoic acids under reflux conditions using pyridine and silicon tetrachloride to yield N-(3-acetyl-2-oxoquinoline-1(2H)-yl)benzamides. mdpi.com

Synthesis of 1-phenyl/methyl quinolin-2(1H)-one derivatives

The introduction of aryl or simple alkyl groups, such as phenyl or methyl, at the N1 position can significantly alter the properties of the quinolinone molecule. The synthesis of 1-methyl-3-(heteroaryl)quinolin-2(1H)-ones has been achieved through palladium-catalyzed C-H functionalization reactions of 3-bromoquinolin-2-(1H)-ones with various azoles. nih.gov Microwave-assisted synthesis has also been employed for the efficient production of quinolin-2(1H)-ones, such as 3-methyl-4-phenylquinolin-2(1H)-one. nih.govacs.org These methods provide access to a diverse library of N1-substituted quinolinone derivatives for further investigation.

Table 2: Examples of N1-Substituted Quinolin-2(1H)-one Derivatives

| Compound Name | R1 Substituent | R3 Substituent | R4 Substituent | Molecular Formula |

|---|---|---|---|---|

| 3-Methyl-4-phenylquinolin-2(1H)-one | H | Methyl | Phenyl | C₁₆H₁₃NO |

| 3-Butyl-4-phenylquinolin-2(1H)-one | H | Butyl | Phenyl | C₁₉H₁₉NO |

Derivatization at the C3 and C4 Positions of the Quinolinone Ring

The C3 and C4 positions of the quinolinone ring are focal points for chemical derivatization, offering opportunities to introduce a variety of functional groups and build complex molecular architectures.

Synthesis of cinnamic acid and 2-quinolinone hybrid derivatives

A notable strategy in medicinal chemistry involves creating hybrid molecules that combine two or more pharmacophores to enhance biological activity. researchgate.net A new series of hybrid molecules has been synthesized by combining cinnamic acid and 1-amino-4-methyl-2-quinolinone derivatives. nih.govresearchgate.net One specific pathway involves using 7-hydroxy-4-methyl-1-amino-quinolin-2-one and cinnamic acid as starting materials. ajol.info

The synthesis can be further elaborated through halogenation. For instance, the hybrid compound 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid can be treated with bromine to yield a tribromo-derivative, 3-(7-hydroxy-4-methyl-3,6,8-tribromo-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid. ajol.info Subsequent reaction with acetic anhydride (B1165640) can then produce an acetoxy derivative. ajol.info All synthesized hybrid compounds were evaluated for their in vitro antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Compound 5a , 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, was identified as a particularly potent molecule against the HCT-116 cancer cell line. nih.gov

Table 1: Examples of Cinnamic Acid and 2-Quinolinone Hybrid Derivatives

| Compound ID | Chemical Name | Starting Materials | Key Transformation | Ref |

|---|---|---|---|---|

| 3 | 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | 7-hydroxy-4-methyl-1-amino-quinolin-2-one, Cinnamic acid | Condensation | ajol.info |

| 4 | 3-(7-hydroxy-4-methyl-3,6,8-tribromo-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | Compound 3, Bromine | Halogenation | ajol.info |

| 7 | 3-(7-acetoxy-4-methyl-3,6,8-tribromo-2-oxo-1H-quinolin-1-ylamino)-3-phenyl acrylic acid | Compound 4, Acetic anhydride | Acetylation | ajol.info |

| 5a | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 1-Amino-4-methyl-7,8-dihydroxyquinolin-2(1H)-one derivative, Phenylpropiolic acid | Hybridization, Bromination | nih.govresearchgate.net |

Formation of Schiff bases via condensation with aromatic aldehydes

Schiff bases, characterized by an azomethine group (-CH=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. dergipark.org.trscispace.com This reaction is a cornerstone for creating a diverse library of quinolinone derivatives. A series of quinolin-2(1H)-one derived Schiff bases were synthesized via an equimolar condensation reaction between 7-amino-4-methylquinolin-2(1H)-one and various substituted aromatic aldehydes in hot ethanol (B145695). researchgate.nettudublin.ie

The resulting Schiff base ligands were characterized by various spectral methods. researchgate.net These ligands are capable of coordinating with metal ions, such as copper(II), typically through the deprotonated phenolic oxygen and the azomethine nitrogen, forming stable complexes. researchgate.nettudublin.ie The formation of these Schiff bases and their metal complexes is significant due to their wide range of applications, including potential antimicrobial and anticancer activities. dergipark.org.trresearchgate.net

Table 2: Synthesis of Quinolin-2(1H)-one Derived Schiff Bases

| Reactant A | Reactant B | Reaction Conditions | Product Type | Ref |

|---|---|---|---|---|

| 7-amino-4-methylquinolin-2(1H)-one | Substituted aromatic aldehydes | Equimolar, Hot ethanol, Reflux 4h | Quinolin-2(1H)-one derived Schiff bases | tudublin.ie |

Amidation reactions for 7-amino-4-methylquinolin-2(1H)-one derivatives

Amidation of the amino group at the C7 position is a key method for synthesizing new derivatives of 7-amino-4-methylquinolin-2(1H)-one. A study detailed the synthesis of sixteen novel amide derivatives with potential anticancer activity. bibliotekanauki.pl The synthetic process involved a multi-step approach:

Protection: The hydroxyl groups of various phenolic acids were first protected by acylation with acetic anhydride. bibliotekanauki.pl

Activation: The protected phenolic acids were then converted into more reactive acid chlorides using thionyl chloride. bibliotekanauki.pl

Amidation: Finally, the protected acid chlorides were reacted with 7-amino-4-methylquinolin-2(1H)-one in dichloromethane, with trimethylamine (B31210) added as a hydrogen chloride acceptor, to yield the final amide products. bibliotekanauki.pl

The structures of all sixteen synthesized compounds were confirmed using ¹H and ¹³C NMR spectroscopy. bibliotekanauki.pl Another advanced method involves a Pd(II)-catalyzed cascade Heck/intramolecular C(sp²)–H amidation reaction to produce 4-aryl-2-quinolinones. researchgate.net

Table 3: Selected Amide Derivatives of 7-amino-4-methylquinolin-2(1H)-one

| Compound Name | Starting Acid | Yield | Melting Point (°C) | Ref |

|---|---|---|---|---|

| N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide | Benzoic acid | 93% | 310 | bibliotekanauki.pl |

Introduction of pyrazolyl moieties onto 4-hydroxy-N-methyl-2(1H) quinoline scaffolds

The introduction of pyrazole (B372694) rings onto the quinolinone scaffold has led to the creation of novel binary and fused heterocyclic systems. An acidic mediated reaction of a 3-(1-(dimethylamino)ethylidene)-4-hydroxy-1-methyl-6-phenylquinolin-2(1H)-one (enaminone) with phenyl hydrazine yielded the corresponding binary pyrazolylquinolinone derivative in 82% yield. rsc.org The structure was confirmed by the disappearance of the aliphatic methyl group signals of the enaminone in the NMR spectra. rsc.org

Another approach involves the ring opening and recyclization of a pyrano[3,2-c]quinoline precursor. The reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with pyrazole derivatives such as 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole results in the formation of 4-hydroxy-1-methylquinolin-2(1H)-one tethered to pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov Fused pyrazolo[4,3-c]quinolinone systems can also be synthesized, demonstrating the versatility of these reactions. rsc.orgrsc.org

Synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives

A versatile method for synthesizing 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives involves the ring-opening and subsequent recyclization of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. rsc.orgnih.gov This key precursor reacts with various carbon-based nucleophilic reagents to yield a diverse range of heterocyclic systems fused or attached to the quinolinone core.

Key transformations include:

Reaction with cyanoacetamide , malononitrile (B47326) dimer , and 1H-benzimidazol-2-ylacetonitrile to afford pyridine, a different pyridine derivative, and pyrido[1,2-a]benzimidazole (B3050246) structures, respectively. rsc.orgnih.gov

Reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole to furnish pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov

Recyclization with 6-aminouracil (B15529) derivatives to synthesize pyrido[2,3-d]pyrimidines. rsc.orgnih.gov

These synthetic approaches provide access to a wide array of complex molecules with potential applications in materials science and medicinal chemistry. rsc.org

Chemical transformations at the C3 position of 1-methylquinolin-2(1H)-one

The C3 position of the 1-methylquinolin-2(1H)-one ring is highly reactive and amenable to various chemical transformations.

Nitration: Nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid can lead to the formation of 3,6,8-trinitro-1-methyl-2-quinolone (TNQ). mdpi.com Under controlled conditions, nitration occurs sequentially, with the nitro group being introduced at the 6-position first, followed by the 3- and 8-positions. mdpi.com

Methylene (B1212753) Bridge Formation: Unexpectedly, the formylation of 2-quinolones using a DMF/Et₃N mixture can lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This reaction proceeds through a 4-formyl-2-quinolone intermediate which then reacts with another molecule of the parent quinolone. nih.gov

Side-Chain Functionalization: The acetyl group at the C3 position of 4-hydroxy-1-methyl-3-acetyl-quinolin-2(1H)-one can be reduced to a hydroxyl group using sodium borohydride. innovareacademics.inresearchgate.net This hydroxyl group can be further functionalized. For example, bromination followed by nucleophilic substitution with primary amines allows for the introduction of various aminoalkyl side chains at the C3 position. innovareacademics.inresearchgate.net

Tandem Cyclization: An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols results in the formation of pyrano[3,2-c]quinolones, effectively annulating a new ring system at the C3 and C4 positions. nih.gov

These transformations highlight the synthetic utility of the C3 position for creating a diverse range of quinolinone derivatives.

Introduction of aminomethyl groups at C3 of 2-aminoquinolin-4(1H)-one

The introduction of aminomethyl groups at the C3 position of quinolinone scaffolds is a key functionalization strategy. The Mannich reaction is a classic and effective method for the aminomethylation of acidic C-H bonds. In the context of quinolinones, 3-(dialkylamino)methyl-4-hydroxyquinolin-2(1H)-ones can be prepared from 4-hydroxyquinolin-2(1H)-one using this method. thieme-connect.de This reaction involves the condensation of an active hydrogen compound (the quinolinone), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine.

A related synthesis for 3-(1-aminoalkyl)quinolin-2(1H)-one derivatives starts from 1-methyl-3,4-dihydroquinolin-2(1H)-ones. thieme-connect.de The process begins with the formation of a magnesium enolate, which then reacts with a nitrile. The resulting vinylogous urea (B33335) intermediate is acetylated, and a subsequent double bond migration yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives. thieme-connect.de While this specific example starts with a dihydroquinolinone, the strategy highlights a pathway to introduce substituted aminoalkyl groups at the C3 position.

The table below shows representative examples of 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives synthesized via the reaction of magnesium enolates with nitriles. thieme-connect.de

| R in Nitrile (R-CN) | R' in Quinolinone | Product | Overall Yield (%) |

| Phenyl | H | 3-[1-(Acetylamino)benzyl]-1-methylquinolin-2(1H)-one | 70 |

| 4-Chlorophenyl | H | 3-[1-(Acetylamino)-4-chlorobenzyl]-1-methylquinolin-2(1H)-one | 65 |

| Isopropyl | H | 3-[1-(Acetylamino)-2-methylpropyl]-1-methyl-3,4-dihydroquinolin-2(1H)-one | 60 |

| Cyclohexyl | H | 3-[1-(Acetylamino)cyclohexylmethyl]-1-methyl-3,4-dihydroquinolin-2(1H)-one | 55 |

| Methyl | 6-Methyl | 3-[1-(Acetylamino)ethyl]-1,6-dimethylquinolin-2(1H)-one | 68 |

Ring System Modifications and Fused Heterocycles Involving Quinolinone Cores

Acid-catalyzed tandem reactions forming pyrano[3,2-c]quinolones and furo[3,2-c]quinolones

Acid-catalyzed tandem reactions provide an efficient route to construct fused heterocyclic systems onto the quinolinone core. Specifically, pyrano[3,2-c]quinolones and furo[3,2-c]quinolones can be synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. rsc.orgnih.govrsc.orgresearchgate.net The course of the reaction is dependent on the structure of the propargylic alcohol used.

The formation of pyrano[3,2-c]quinolones proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence. rsc.orgnih.gov In contrast, the synthesis of furo[3,2-c]quinolones occurs via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.orgnih.gov These reactions are typically catalyzed by a Brønsted acid like p-toluenesulfonic acid (pTsOH·H₂O) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. nih.gov This methodology offers good atom economy and allows for the construction of complex tricyclic structures in a single step. rsc.org

The following table summarizes the results of the acid-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. nih.gov

| Propargylic Alcohol Substituent (R) | Catalyst | Product Type | Yield (%) |

| Phenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 85 |

| 4-Methylphenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 82 |

| 4-Methoxyphenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 88 |

| 4-Chlorophenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 75 |

| Cyclopropyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 58 |

| H | pTsOH·H₂O | Furo[3,2-c]quinolone | 72 |

Formation of methylenebis(4-hydroxyquinolin-2(1H)-ones)

The synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) involves the condensation of 4-hydroxyquinolin-2(1H)-one with an aldehyde. jmaterenvironsci.com An efficient and environmentally friendly method utilizes potassium phthalimide (B116566) as a reusable, non-toxic catalyst in an aqueous ethanol solution. jmaterenvironsci.com The reaction mechanism is proposed to involve a Knoevenagel condensation of the aldehyde with one molecule of 4-hydroxyquinolin-2(1H)-one, followed by a Michael addition of a second molecule of the quinolinone. jmaterenvironsci.com

This methodology is applicable to a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields of the desired bis-quinolinone products. jmaterenvironsci.com In some cases, these compounds have been formed unexpectedly during formylation reactions of 2-quinolones with a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N). nih.gov

The table below presents the synthesis of various 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) using potassium phthalimide as a catalyst. jmaterenvironsci.com

| Aldehyde | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Potassium Phthalimide | H₂O-EtOH | 92 |

| 4-Chlorobenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 95 |

| 4-Methylbenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 90 |

| 4-Methoxybenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 88 |

| 2,4-Dichlorobenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 96 |

Synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives

The fusion of a 1,2,4-triazole (B32235) ring to the quinoline system results in the formation of 1,2,4-triazolo[4,3-a]quinoline derivatives. These compounds can be synthesized from appropriate quinoline precursors. nih.govbohrium.com A common strategy involves the cyclization of a 2-hydrazinylquinoline intermediate. For instance, this compound can serve as a precursor to the necessary hydrazinylquinoline.

A general method for creating the triazole ring involves reacting the hydrazinyl derivative with a one-carbon synthon. For example, new 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized and characterized for their pharmacological properties. nih.gov Another approach involves the 5-exo-dig cyclization of chloroethynylphosphonates with 2(1H)-hydrazinylquinolines, which yields phosphonylated rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolines. beilstein-journals.org This reaction proceeds in the presence of a base like potassium carbonate in acetonitrile (B52724) at room temperature. beilstein-journals.org The incorporation of a triazole or triazolone ring at the N1-C2 positions of the quinolinone core has been explored to generate compounds with potential anticonvulsant activity. ualberta.ca

The following table details the synthesis of phosphonylated rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolines. beilstein-journals.org

| R in Phosphonate | Starting Material | Product | Yield (%) |

| Methyl | 2-Hydrazinylquinoline | Diethyl ((1-methyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 78 |

| Ethyl | 2-Hydrazinylquinoline | Diethyl ((1-ethyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 82 |

| Isopropyl | 2-Hydrazinylquinoline | Diisopropyl ((1-isopropyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 75 |

Advanced Catalytic Approaches in Quinolinone Synthesis

Palladium-catalyzed C-S activation/aryne insertion/intramolecular C-N coupling

An advanced strategy for the synthesis of functionalized 2-quinolinones involves a palladium-catalyzed cascade reaction. nih.govnih.govdeepdyve.com This methodology utilizes α-carbamoyl ketene (B1206846) dithioacetals and in situ generated arynes as starting materials. nih.gov The reaction proceeds through a sequence of C-S bond activation, aryne insertion into the Pd-S bond, and subsequent intramolecular C-N coupling. nih.govdeepdyve.com

This process is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) under neutral conditions and effectively suppresses the direct addition of a sulfur nucleophile to the aryne. nih.govdeepdyve.com The method is versatile, tolerating both aryl and alkyl substituents at the α-position of the ketene dithioacetals, and produces 4-alkylthio-substituted 2-quinolones in high yields. nih.gov This catalytic cycle demonstrates a powerful approach to constructing the quinolinone ring system with concurrent introduction of a functional group at the C4 position. nih.govmdpi.com

The table below illustrates the scope of the palladium-catalyzed synthesis of 4-(methylthio)-2-quinolinones from various α-carbamoyl ketene dithioacetals and aryne precursors. nih.gov

| R¹ on Amide Nitrogen | R² on Ketene | Aryne Precursor Substituent | Product | Yield (%) |

| Benzyl | Phenyl | H | 1-Benzyl-3-phenyl-4-(methylthio)quinolin-2(1H)-one | 92 |

| Benzyl | 4-Methoxyphenyl | H | 1-Benzyl-3-(4-methoxyphenyl)-4-(methylthio)quinolin-2(1H)-one | 89 |

| Benzyl | Methyl | H | 1-Benzyl-3-methyl-4-(methylthio)quinolin-2(1H)-one | 78 |

| Phenyl | Phenyl | H | 1,3-Diphenyl-4-(methylthio)quinolin-2(1H)-one | 85 |

| Benzyl | Phenyl | 4,5-Dimethyl | 1-Benzyl-6,7-dimethyl-3-phenyl-4-(methylthio)quinolin-2(1H)-one | 90 |

Palladium-catalyzed N-H activation/Heck reaction

Palladium-catalyzed reactions are powerful tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org One such strategy applicable to the synthesis of the quinolinone core is the palladium-catalyzed oxidative annulation between acrylamides and arynes, which proceeds via an "N-H activation/Heck reaction" mechanism. nih.gov This method has been successfully employed to prepare a variety of quinolinones in a single step with high efficiency under mild conditions. nih.gov

While direct synthesis of this compound using this method has not been explicitly reported, a plausible synthetic route could be envisioned starting from a suitably substituted N-amino acrylamide (B121943) derivative. The key would be the generation of an aryne precursor that can react with the N-amino acrylamide in the presence of a palladium catalyst.

Table 1: Hypothetical Palladium-Catalyzed N-H Activation/Heck Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| N-Amino-N-aryl-methacrylamide | Aryne precursor | Pd(OAc)₂/Ligand | Mild | This compound |

This approach would offer a convergent and potentially high-yielding route to the target compound, leveraging the well-established power of palladium catalysis in C-C and C-N bond formation.

Palladium-catalyzed amination/aldol condensation reactions

Another sophisticated palladium-catalyzed strategy for quinolinone synthesis involves a tandem amination/aldol condensation reaction. organic-chemistry.org This approach typically utilizes o-haloaryl acetylenic ketones and primary amines to generate functionalized 4-quinolones in good to excellent yields. organic-chemistry.org The reaction proceeds through a palladium-catalyzed C-N cross-coupling followed by an intramolecular hydroamination.

For the synthesis of this compound, this methodology could be adapted by using a hydrazine derivative in place of a primary amine. The reaction of an appropriately substituted o-haloaryl acetylenic ketone with a protected hydrazine could lead to the formation of the N-amino quinolinone ring system after a cyclization step.

Table 2: Conceptual Palladium-Catalyzed Amination/Aldol Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst System | Key Steps | Product |

| o-Haloaryl-propynone | Protected Hydrazine | Pd₂(dba)₃/Ligand | C-N Coupling, Cyclization | Protected this compound |

This method highlights the versatility of palladium catalysis in constructing complex heterocyclic systems through sequential bond-forming events in a single pot.

Metal-free and catalyst-free reaction protocols using molecular iodine

In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free and catalyst-free reactions have gained significant attention. Molecular iodine, being an inexpensive and eco-friendly catalyst, has been utilized in various organic transformations, including the synthesis of N-heterocycles. organic-chemistry.org Iodine can act as a mild Lewis acid and an oxidant, promoting cyclization reactions under mild conditions. For instance, iodine-mediated decarboxylative cyclization reactions of α-amino acids have been developed for the synthesis of imidazo[1,5-a]N-heterocycles. rsc.org

A plausible metal-free approach to this compound could involve an iodine-catalyzed oxidative cyclization of a suitable precursor. For example, a reaction between an aniline (B41778) derivative with a hydrazine moiety and an α,β-unsaturated carbonyl compound could be promoted by molecular iodine to yield the desired quinolinone. The use of hydrazine under basic conditions has been shown to enable the construction of quinoline N-oxides from ortho-nitro chalcones in a transition-metal-free manner. organic-chemistry.org

Weak base-promoted lactamization under microwave irradiation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. A transition-metal-free method for the synthesis of quinolin-2(1H)-ones involves the weak base-promoted lactamization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation. nih.govnih.gov This reaction proceeds in high yields using potassium carbonate as the base in dimethylformamide. nih.govnih.gov

To apply this methodology for the synthesis of this compound, the starting material would need to be an N-(aminoaryl)-β-bromo-α,β-unsaturated amide. The synthesis of this precursor would be a critical step. Once obtained, the microwave-assisted, base-promoted cyclization would offer a rapid and efficient route to the target N-amino quinolinone.

Table 3: Weak Base-Promoted Lactamization for Quinolinone Synthesis

| Starting Material | Base | Solvent | Conditions | Product |

| N-Aryl-β-bromo-α,β-unsaturated amide | K₂CO₃ | DMF | Microwave Irradiation | Quinolin-2(1H)-one |

One-pot three-component reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. Several three-component reactions have been developed for the synthesis of quinolinone derivatives. For example, a facile synthesis of 2-amino-3-carboxylate-4-quinolones has been achieved through a three-component reaction of phosphorus ylides with isocyanates. rsc.org Another approach involves the reaction of arylglyoxal, 2-aminoquinoline, and 4-hydroxy-1-methylquinolin-2(1H)-one in a catalyst-free one-pot synthesis. bohrium.com

A potential three-component strategy for this compound could involve the reaction of an aniline precursor, a β-ketoester, and a source of the N-amino group, such as a protected hydrazine, under suitable catalytic conditions. For instance, a reaction involving 4-azido-quinolin-2(1H)-ones, cyclohexanone, and piperidine (B6355638) has been reported for the synthesis of novel amidines. nih.gov

Oxidative cyclization of aryl diamines with carbonyl compounds

Oxidative cyclization reactions provide a direct and atom-economical approach to the synthesis of heterocyclic compounds. The synthesis of N-heterocycles can be achieved through the intramolecular oxidative cyclization of amino alcohols, a reaction that has been explored using various catalysts, including copper/TEMPO systems. rsc.org This aerobic oxidation method is appealing for its mild conditions and selectivity. The synthesis of quinolines can also be achieved through the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols mediated by a photocatalyst.

For the synthesis of this compound, a strategy involving the oxidative cyclization of a precursor containing both an amino and a hydrazino group could be envisioned. The reaction of a suitable diamine with a carbonyl compound under oxidative conditions could lead to the formation of the quinolinone ring.

Electrophilic cyclization of anilines and alkynes

The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for the synthesis of substituted quinolines. nih.govorgsyn.orgresearchgate.netamazonaws.com This reaction can be induced by various electrophiles such as iodine, iodine monochloride, or phenylselenyl bromide under mild conditions, affording 3-halo- or 3-seleno-substituted quinolines in good to excellent yields. nih.govorgsyn.org The reaction proceeds via a 6-endo-dig cyclization mechanism. orgsyn.org

To adapt this method for the synthesis of this compound, one would need to start with an N-amino-N-(2-alkynyl)aniline derivative. The electrophile would activate the alkyne for the intramolecular attack by the aromatic ring, leading to the formation of the dihydroquinoline intermediate, which would then be oxidized to the quinolinone. The presence of the N-amino group would need to be compatible with the reaction conditions.

Table 4: Electrophilic Cyclization for Quinoline Synthesis

| Starting Material | Electrophile | Conditions | Key Intermediate | Product |

| N-(2-Alkynyl)aniline | I₂, ICl, PhSeBr | Mild, Room Temp. | Dihydroquinoline | 3-Substituted Quinoline |

Green Chemistry Principles in Quinolinone Synthesis

The development of synthetic methodologies for quinolinone scaffolds has increasingly focused on the integration of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods and recyclable materials. For the synthesis of this compound and its analogues, these principles are manifested through innovative techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recoverable and reusable catalysts.

Microwave-assisted synthesis and solvent-free reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. rasayanjournal.co.in This technology, combined with solvent-free reaction conditions, represents a significant advancement in the green synthesis of quinolinones.

Solvent-free, or neat, reaction conditions offer substantial environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. This approach simplifies work-up procedures, reduces chemical waste, and can lead to lower operational costs. For instance, several analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have been synthesized with high efficiency under solvent-free conditions. researchgate.net Similarly, an expeditious and green protocol for the synthesis of 3-methyl-substituted-4-hydroxy-1-methyl-quinolin-2(1H)-ones has been developed via a cascade Knoevenagel–Michael reaction under neat conditions, yielding products in high yields without the need for chromatographic purification. rsc.org

The synergy of microwave heating and solvent-free conditions has been effectively demonstrated in the synthesis of 2-methylquinolin-4(1H)-ones. In one method, a mixture of anilines and ethyl acetoacetate was irradiated in a microwave oven in the presence of NaHSO₄/SiO₂ as a solid support, leading to the desired products efficiently without any solvent. koreascience.kr Another study on a structurally related compound, 7-amino-4-methylquinolin-2(1H)-one, reported that microwave irradiation (300 W, 150°C) in ethanol could produce the target compound in 20 minutes with a 68% yield, a significant time reduction from the hours required by conventional reflux methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Compound/Analogue | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 7-Amino-4-methylquinolin-2(1H)-one Analogue | Microwave-Assisted | 300 W, 150°C, Ethanol | 20 minutes | 68% | |

| 2-Methylquinolin-4(1H)-ones | Microwave-Assisted (Solvent-Free) | 360 W, NaHSO₄/SiO₂ | Not Specified | High | koreascience.kr |

Utilization of recyclable catalysts

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues of catalyst cost, separation, and waste generation associated with homogeneous catalysts. sruc.ac.uk In quinolinone synthesis, various recyclable catalytic systems have been developed to improve the sustainability of the process.

Nanocatalysts, in particular, have shown great promise due to their high surface area-to-volume ratio and unique catalytic properties. nih.gov For example, nano Zirconia Sulfuric Acid (ZrSA) has been employed as a highly efficient and recyclable catalyst for the synthesis of fluoroquinolone derivatives in water. ijcce.ac.ir This catalyst demonstrated high activity and could be recovered and reused for at least three cycles without a significant loss in performance. ijcce.ac.ir

Another innovative approach involves the use of giant-ball nanoporous isopolyoxomolybdates, such as {Mo₁₃₂}, as a catalyst for the synthesis of fluoroquinolones in refluxing water. scielo.org.mx This catalyst is inexpensive, stable, and easily recycled, maintaining consistent activity for at least five cycles with yields remaining above 93%. scielo.org.mx The reaction proceeds quickly, and the work-up is simple, avoiding the use of harmful organic solvents. scielo.org.mx

Electrochemical methods also offer a green route, as seen in the synthesis of 3-organylselenyl quinolones. This process uses an electrochemical cross-dehydrogenative coupling that requires no external oxidants or electrolytes, creating a self-separating and recyclable catalytic system. cjcatal.com The move towards such catalysts signifies a shift to more economically and environmentally sound manufacturing processes for quinoline-based compounds. sruc.ac.uk

Table 2: Examples of Recyclable Catalysts in Quinolinone Synthesis

| Catalyst | Type | Application | Recyclability | Key Advantages | Reference |

|---|---|---|---|---|---|

| Nano Zirconia Sulfuric Acid (ZrSA) | Heterogeneous Nanocatalyst | Synthesis of fluoroquinolones in water | Reusable for at least 3 cycles | High catalytic activity, avoids harmful organic solvents | ijcce.ac.ir |

| {Mo₁₃₂} Isopolyoxomolybdate | Nanoporous Isopolyoxomolybdate | Synthesis of fluoroquinolones in water | Reusable for at least 5 cycles (yields >93%) | Inexpensive, stable, short reaction times, eco-friendly | scielo.org.mx |

| Fe₃O₄ Nanoparticles | Heterogeneous Nanocatalyst | Synthesis of pyrimido[4,5-b]quinolones | Reusable for 5 cycles without loss of activity | High yields (88-96%), simple catalyst separation | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 1 Amino 4 Methylquinolin 2 1h One and Its Derivatives

Mass Spectrometry (MS)

Molecular ion determination and fragmentation patterns

Electron Ionization Mass Spectrometry (EI-MS) is frequently employed to determine the molecular ion peak (M+) and to study the fragmentation patterns of quinolinone derivatives. For instance, the mass spectrum of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one shows a molecular ion peak at m/z 206, corresponding to its molecular weight. nih.gov The fragmentation of quinoline-4-carboxylic acids and their amides under electron impact reveals characteristic losses. A general fragmentation pathway for the amides involves the elimination of 44 mass units, corresponding to the loss of the CONH2 group, to produce the [M - 'NH2 - CO]+ fragment ion. chempap.org Subsequent fragmentation can involve the loss of HCN. chempap.org The fragmentation patterns are influenced by the nature and position of substituents on the quinoline (B57606) ring. chempap.org In the case of quinoline itself, a key fragment ion at m/z 102 is formed by the expulsion of an HCN molecule from the molecular ion. chempap.org

The study of various 2-substituted quinoline-4-carboxylic acids and their amides has shown that the principal fragment ions are dependent on the specific substituents. chempap.org For example, the mass spectra of these compounds were recorded at an ionizing energy of 70 eV. chempap.org Similarly, the mass spectra of 3-formyl-2(1H)-quinolinone Schiff base derivatives have been analyzed using EI-MS at 70 eV, providing insights into their structures. ekb.eg

Table 1: Mass Spectrometry Data for Selected Quinolinone Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |

| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | MS | 206 (M+) | Not specified | nih.gov |

| 3-((Thiazol-2-yliminomethyl)quinolin-2(1H)-one | EI-MS (70 eV) | 255 (M+) | 227 (M+-CO) | ekb.eg |

| 3-((4-Hydroxybenzylidene)amino)quinolin-2(1H)-one | EI-MS (70 eV) | 292 (M+) | Not specified | ekb.eg |

| 3-((4-(Dimethylamino)benzylidene)amino)quinolin-2(1H)-one | EI-MS (70 eV) | Not specified | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS) for elemental composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. This technique is crucial for confirming the identity of newly synthesized compounds. For various quinolinone derivatives, HRMS has been used to confirm their elemental composition with mass errors of less than 1 ppm in some cases. plos.orgsemanticscholar.org

For example, the elemental composition of several 3-amino-4-substituted-1-methylquinolin-2(1H)-one derivatives has been determined using HRMS-ESI, with the calculated and found m/z values showing excellent agreement. rsc.org Similarly, the elemental compositions of quinoline-tethered α-amino ketones have been established using HRMS. bohrium.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govmonash.edu Time-of-flight (TOF) mass spectrometry, often coupled with gas or liquid chromatography, is a common HRMS technique used for the analysis of quinoline derivatives, providing mass errors below 5 mDa for molecular ions. nih.govmonash.edu

Table 2: HRMS Data for Selected Quinolinone Derivatives

| Compound | Calculated m/z | Found m/z | Technique | Source(s) |

| 3-Amino-4-benzoyl-1-methylquinolin-2(1H)-one | 279.1134 [M+H]+ | 279.1117 | HRMS-ESI | rsc.org |

| 3-Amino-4-(4-methylbenzoyl)-1-methylquinolin-2(1H)-one | 293.1303 [M+H]+ | 293.1290 | HRMS-ESI | rsc.org |

| 3-Amino-4-(4-methoxybenzoyl)-1-methylquinolin-2(1H)-one | 309.1225 [M+H]+ | 309.1239 | HRMS-ESI | rsc.org |

| 3-(5-Oxo-1,2-dihydropyrimido[4,5-b]quinolin-3(4H,5H,10H)-yl)propanoic acid | 402.1925 [M]+ | 402.1923 | HRMS (ESI) | semanticscholar.org |

| 2-Amino-3-(morpholinomethyl)quinolin-4(1H)-one | 260.1394 [M+H]+ | 260.1394 | HRMS (ESI) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the molecular structure and the solvent environment. The electronic absorption spectra of quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, which are assigned to π-π* and n-π* transitions. asianpubs.org

The absorption spectra of quinoline derivatives are often studied in various solvents to understand the effect of solvent polarity on the electronic transitions. asianpubs.org For instance, the electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been recorded in ethanol (B145695), methanol, and water, showing solvent-dependent shifts in the absorption maxima. asianpubs.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often used to aid in the assignment of the observed electronic transitions. nih.gov These studies have been applied to various pyrone derivatives fused with a quinoline ring, investigating the effects of substituents and solvents on their electronic spectra. nih.gov

Table 3: UV-Vis Absorption Data for a Quinolinone Derivative

| Compound | Solvent | λmax (nm) | Source(s) |

| 5,7-Dibromo-8-hydroxy quinoline | Ethanol | 330, 240, 200 | asianpubs.org |

| 5,7-Dibromo-8-hydroxy quinoline | Methanol | 310, 242, 206 | asianpubs.org |

| 5,7-Dibromo-8-hydroxy quinoline | Water | 318, 236, 200 | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography

Determination of solid-state molecular architecture and conformation

Single-crystal X-ray diffraction studies have been conducted on numerous quinolinone derivatives to elucidate their molecular architecture. For instance, the crystal structure of a quinoline derivative with the empirical formula C18H21N3O7 was determined to belong to the monoclinic system with the P21/c space group. chemmethod.com In the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the two rings of the quinoline system are nearly coplanar, and the molecule exhibits specific intermolecular hydrogen bonding. iucr.org

X-ray analysis has also been used to confirm the structure of novel quinolinone derivatives, such as those synthesized for potential anti-COVID-19 applications. nih.gov The crystal structure of 3,3'-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) has been determined, providing detailed structural information. nih.gov These studies are crucial for understanding structure-activity relationships, as demonstrated in the analysis of hexa-hydro-quinoline derivatives, which are calcium-channel antagonists. nih.gov

Table 4: Crystallographic Data for a Quinolinone Derivative

| Compound | Crystal System | Space Group | Source(s) |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P21/c | chemmethod.com |

| Benzo[h]quinoline-3-carboxamide | Monoclinic | P21/c | nih.gov |

| 3,3'-Methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the synthesized compound.

This method has been widely applied in the characterization of quinolinone derivatives. For example, the elemental analysis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) and its derivatives showed good agreement between the calculated and found percentages of C, H, and N. nih.gov Similarly, the structures of newly synthesized 4-hydroxy quinolinone derivatives were confirmed by microanalysis of carbon, hydrogen, oxygen, and nitrogen. scirp.org The purity of various Schiff base ligands derived from 7-amino-4-methylquinolin-2(1H)-one and their copper(II) complexes has also been confirmed through elemental analysis. maynoothuniversity.ie

Table 5: Elemental Analysis Data for Selected Quinolinone Derivatives

| Compound | Formula | Calculated (%) | Found (%) | Source(s) |

| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | C10H10N2O2 | C: 58.25, H: 4.85, N: 13.59 | Not specified | nih.gov |

| 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-one) | C19H14N2O4 | C: 68.26, H: 4.22, N: 8.38 | C: 68.38, H: 4.35, N: 8.42 | nih.gov |

| 3,3'-Methylenebis(4-hydroxy-6-methylquinolin-2(1H)-one) | C21H18N2O4 | C: 69.60, H: 5.01, N: 7.73 | Not specified | nih.gov |

| 3-((Thiazol-2-yliminomethyl)quinolin-2(1H)-one | C13H9N3OS | C: 61.16, H: 3.55, N: 16.46, S: 12.56 | C: 61.00, H: 3.41, N: 16.32, S: 12.44 | ekb.eg |

| 3-((4-Hydroxybenzylidene)amino)quinolin-2(1H)-one | C17H12N2O3 | C: 69.86, H: 4.14, N: 9.58 | C: 69.72, H: 4.03, N: 9.43 | ekb.eg |

This table is interactive. Click on the headers to sort the data.

Based on the available search results, a comprehensive computational and theoretical study focused solely on the chemical compound 1-Amino-4-methylquinolin-2(1H)-one is not available. The provided literature discusses various other quinolinone derivatives.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound. The existing research covers similar molecules, such as 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives nih.govrsc.org, 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives ekb.eg, and 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one mdpi.com. While these studies employ the requested computational methods (DFT, FMO, MEP, etc.), presenting their results for the target compound would be inaccurate.

Computational Chemistry and Theoretical Studies on 1 Amino 4 Methylquinolin 2 1h One Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone techniques in modern drug discovery, offering a virtual window into the interactions between small molecules and their macromolecular targets. For derivatives of 1-Amino-4-methylquinolin-2(1H)-one, these studies have been pivotal in predicting their binding affinities and modes of interaction with various biological targets, thereby providing a rationale for their observed biological activities.

Investigation of intermolecular interactions with macromolecular targets

Molecular docking studies have been extensively employed to investigate the intermolecular interactions of this compound derivatives with a range of macromolecular targets. These targets often include proteins and enzymes crucial for the lifecycle of pathogens or the progression of diseases.

For instance, in the context of antiviral research, derivatives of 8-amino-4-methylquinolin-2(1H)-one were docked into the active site of the Yellow Fever Virus (YFV) MTase protein (PDB ID: 3EVA). doi.org These studies aimed to understand the binding energy and interaction modes that could inhibit viral replication. Similarly, against the Respiratory Syncytial Virus (RSV), the G protein was a key target for docking studies with these quinoline (B57606) derivatives. doi.org

In the realm of antibacterial drug discovery, the FabH receptor (PDB ID: 1HNJ) from E. coli, which is essential for fatty acid biosynthesis, has been a target for docking simulations to evaluate the antimicrobial potential of related complexes. researchgate.net Furthermore, to explore anticancer efficacy, molecular docking has been performed with human topoisomerase IIα in complex with DNA (PDB ID: 5GWK) and the topoisomerase IIβ protein (PDB ID: 4G0U). researchgate.netresearchgate.net In the fight against the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) has been a significant target for docking studies with quinoline derivatives, aiming to identify potential inhibitors of viral replication. researchgate.netnih.gov

These computational investigations are crucial for identifying key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-bonded interactions with the ligand. This information is invaluable for the rational design of more potent and selective inhibitors.

Analysis of binding modes and interaction energies

The analysis of binding modes and the calculation of interaction energies are critical outputs of molecular docking simulations. These parameters provide a quantitative and qualitative understanding of how a ligand fits into the active site of a biological target.

For derivatives of 8-amino-4-methylquinolin-2(1H)-one targeting the YFV MTase protein, docking studies revealed specific hydrogen bonding and hydrophobic interactions. doi.org For example, one compound with a nitro group formed five hydrogen bonds with Arg37, Arg41, and Arg84 residues. doi.org The binding energies calculated from these studies are a key indicator of the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable and potent interaction. For instance, the binding energy of compound 4 with the RSV G protein was found to be -5.64 kcal/mol, while compound 6 exhibited a binding energy of -6.35 kcal/mol with the Mtase protein. doi.org

Similarly, in studies against SARS-CoV-2 Mpro, docking of quinoline derivatives showed interactions with highly conserved amino acids such as His41, His164, Glu166, Tyr54, and Asp187 through hydrogen bonds and π-interactions. researchgate.net The binding affinity of a promising compound, 3e, was calculated to be -8.19 kcal/mol, forming three hydrogen bonds with GLU166 and LEU167. nih.gov

The inhibition constant (Ki) is another important parameter derived from docking studies, representing the concentration required for 50% inhibition. doi.org For a series of quinoline derivatives against the YFV protein, Ki values were evaluated to predict their bioactivity. doi.org

These detailed analyses of binding modes and energies not only help in understanding the mechanism of action but also provide a strong basis for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity.

| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Compound 4 | RSV G protein | 6BLH | -5.64 | N/A | doi.org |

| Compound 6 | YFV MTase | 3EVA | -6.35 | N/A | doi.org |

| Compound with nitro group | YFV MTase | 3EVA | N/A | Arg37, Arg41, Arg84 | doi.org |

| Compound 5 | SARS-CoV-2 Mpro | 6LU7 | -15.37 (MM/PBSA) | His41, His164, Glu166, Tyr54, Asp187, Gln189 | researchgate.net |

| Compound 3e | SARS-CoV-2 Mpro | N/A | -8.19 | GLU166, LEU167 | nih.gov |

Molecular Dynamics Simulations: Analysis of molecular interactions and conformational changes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecular systems, complementing the static picture provided by molecular docking. mdpi.com By simulating the movement of atoms over time, MD can reveal the stability of ligand-protein complexes, conformational changes in the protein upon ligand binding, and the nature of molecular interactions in a more realistic, solvated environment. mdpi.commdpi.com

For derivatives of this compound, MD simulations have been crucial in validating docking results and providing deeper insights into their inhibitory mechanisms. For example, MD simulations were performed on a complex of a designed quinoline derivative (compound 5) and the SARS-CoV-2 Mpro enzyme. researchgate.net The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rgyr) indicated the formation of a stable complex. doi.orgresearchgate.net

These simulations revealed that a significant number of intermolecular hydrogen bonds formed between the protein residues (specifically Glu166 and Gln189) and the ligand, confirming the strong interaction predicted by docking. researchgate.net Furthermore, analysis of the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provided a more accurate estimation of the binding affinity. researchgate.net The study of conformational changes during the simulation can also highlight the flexibility of certain protein regions and how the ligand adapts to the binding pocket, which is critical for understanding the dynamic nature of drug-target recognition. mdpi.com

| Complex | Simulation Parameter | Observation | Reference |

|---|---|---|---|

| 6BLH:4 (RSV G protein) | RMSD, RMSF, Rgyr | Satisfactory, indicating a stable complex. | doi.org |

| 3EVA:6 (YFV MTase) | MD Parameters | Highly satisfactory. | doi.org |

| Protease:5 (SARS-CoV-2 Mpro) | Conformational stability, residue flexibility, compactness, hydrogen bonding, SASA, binding free energy | Comparable stability to remdesivir (B604916) complex; strong interaction via hydrogen bonds with Glu166 and Gln189. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

General Reaction Types of Quinolinone Derivatives: Oxidation, Reduction, and Substitution

Quinolinone derivatives exhibit a range of characteristic reactions, including oxidation, reduction, and substitution, which are influenced by the electronic nature of the heterocyclic ring system. orientjchem.orgijresm.com

Oxidation: The quinoline (B57606) ring, a key component of quinolinones, is relatively resistant to oxidation. This stability is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. orientjchem.org However, under specific enzymatic conditions, site-selective oxidation of the pyridine (B92270) moiety of quinoline and its derivatives can be achieved. rsc.orgrsc.org For instance, microbial degradation of quinoline can initiate hydroxylation at the C-2 position, leading to the formation of various lactams. rsc.org

Reduction: In contrast to oxidation, the pyridine ring of quinoline can be reduced more readily than the benzene (B151609) ring. orientjchem.org The reduction of quinolines to tetrahydroquinolines can be accomplished enantioselectively using various catalyst systems. wikipedia.org Mild reducing agents can achieve partial reduction, yielding dihydroquinolines and tetrahydroquinolines, which are valuable intermediates in the synthesis of natural products. orientjchem.org More vigorous conditions, such as the use of metal hydrides, are required for the complete reduction to piperidine (B6355638) derivatives. orientjchem.org A mixture of sodium cyanoborohydride and boron trifluoride etherate has been reported as an effective combination for the partial hydrogenation of quinoline to tetrahydroquinoline. researchgate.net

Substitution: Quinoline derivatives undergo both electrophilic and nucleophilic substitution reactions. orientjchem.orgijresm.com

Electrophilic Substitution: Electrophilic attack on the quinoline ring preferentially occurs at positions 5 and 8 of the benzene ring. orientjchem.orgpharmaguideline.com The direction of substitution is dependent on the type of electrophile and the reaction conditions. For example, nitration and H/D isotope exchange on 8-hydroxyquinoline (B1678124) derivatives can lead to disubstituted products at the C5 and C7 positions. us.edu.pl In contrast, nitrosation, Friedel-Crafts acylation, and coupling with diazonium salts tend to result in monosubstituted products at the C5 position. us.edu.pl

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring readily occur at the 2-position. If this position is blocked, the reaction can proceed at the 4-position. orientjchem.org

Cyclization and Ring Formation Reactions

Cyclization reactions are pivotal in the synthesis of the quinolinone scaffold and its fused derivatives. These reactions can proceed through various mechanisms, including electrophilic, oxidative, and acid-mediated pathways, as well as through C-H bond activation.

Electrophilic cyclization mechanisms

Electrophilic cyclization provides a powerful strategy for the construction of quinoline and quinolinone rings. A notable example is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), to yield 3-substituted quinolines. nih.gov This method is effective for creating functionalized cyclic compounds through the regioselective addition of a nucleophile and an electrophile across a carbon-carbon triple bond. nih.gov Another approach involves the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene in the presence of electrophilic reagents or gold catalysts to afford quinolines in good yields. organic-chemistry.org

Oxidative cyclization pathways

Oxidative cyclization offers another versatile route to quinoline and quinolinone derivatives. These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions.

Manganese(III) acetate (B1210297) is a common reagent used in oxidative cyclization reactions. For instance, the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates leads to the formation of tetrahydroquinolinedicarboxylates, which can be subsequently converted to quinolines. nii.ac.jp

Transition-metal-free methods have also been developed. For example, a direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by K₂S₂O₈, can produce 3-substituted or 3,4-disubstituted quinolines. frontiersin.org The proposed mechanism involves a transamination process followed by oxidation, intramolecular cyclization, and finally, oxidative aromatization. frontiersin.org

Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) has been reported to produce quinoline derivatives under redox-neutral conditions. mdpi.com Copper-catalyzed aerobic oxidative cyclization of C(sp³)–H/C(sp²)–H bonds has also been utilized in the synthesis of quinolines. mdpi.com

The following table summarizes selected examples of oxidative cyclization reactions for quinoline synthesis.

| Reactants | Catalyst/Reagent | Product Type | Reference |

| 2-(2-(Arylamino)ethyl)malonates | Mn(OAc)₃•2H₂O | Tetrahydroquinolinedicarboxylates | nii.ac.jp |

| N,N-dimethyl enaminones and o-aminobenzyl alcohols | K₂S₂O₈ | Substituted quinolines | frontiersin.org |

| Aryl allyl alcohol and aniline | Palladium | Quinoline derivatives | mdpi.com |

| 2-Vinylaniline and 2-methylquinoline | Copper | Quinoline derivatives | mdpi.com |

Acid-mediated cyclization processes

Acid-catalyzed intramolecular cyclization represents a valuable strategy for constructing quinolone frameworks. mdpi.com This approach often involves a Friedel–Crafts-type reaction. For example, Brønsted acid-catalyzed intramolecular cyclization of 1,3-diethoxycarbonyl-2-arylaminoazulene derivatives has been successfully employed for the synthesis of azuleno[2,1-b]quinolones. mdpi.comnih.gov

In a different approach, an iron/acetic acid-mediated one-pot reductive cyclization of 2-nitrobenzaldehyde (B1664092) with 1,3-cyclohexanedione (B196179) can produce acridinone (B8587238) and quinoline derivatives. rsc.orgrsc.org The proposed mechanism involves the reduction of the nitro group to an amino group, followed by condensation and cyclization. rsc.org Superacid-promoted condensation of vinylogous imines, prepared from anilines and cinnamaldehydes, also provides a route to quinolines through the cyclization of dicationic superelectrophilic intermediates. nih.gov

Intramolecular amidation via C-H bond activation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Intramolecular amidation via C-H bond activation provides an efficient route to quinolinone derivatives. beilstein-journals.org

Copper-catalyzed intramolecular C-H amidation of N-quinolin-8-yl substituted amides can lead to the formation of lactams. beilstein-journals.orgnih.gov The quinoline auxiliary in these reactions acts as a bidentate fragment, facilitating the bond cleavage and formation. beilstein-journals.orgnih.gov

Palladium-catalyzed triple C-H activation reactions have been developed for the one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides. nih.gov The proposed mechanism involves β-arylation of a primary C(sp³)–H bond, followed by Pd-insertion into a secondary C(sp³)–H bond, β-hydride elimination to form a cinnamide intermediate, subsequent Heck coupling, and finally, intramolecular C-H amidation. nih.gov Furthermore, a Pd-catalyzed C(sp²)−H functionalization/intramolecular amidation sequence has been described for the synthesis of 4-aryl-2-quinolinones. acs.org

Palladium-catalyzed intramolecular amidation of the sp² δ-C−H bond of biaryl carboxamides has also been shown to produce various tricyclic quinolone motifs. researchgate.net

Reactions Involving the Amino Substituent (N1): Formation of Schiff bases and other N-functionalized derivatives

The N1-amino group in 1-aminoquinolin-2(1H)-one is a key functional handle for further derivatization, most notably through the formation of Schiff bases (azomethines).

The condensation of 1-aminoquinolin-2(1H)-one or its derivatives with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases. itmedicalteam.pl This reaction typically proceeds by refluxing the reactants in an alcohol medium. itmedicalteam.pl For instance, a series of substituted 3-acetyl-1-(benzylideneamino) quinolin-2(1H)-ones have been synthesized by condensing substituted 3-acetyl-1-aminoquinolin-2-one with various aromatic aldehydes. itmedicalteam.pl

The reaction of ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with ketones like cyclopentanone (B42830) in acetic acid results in the formation of the corresponding azomethynes. mathnet.ru A novel Schiff base ligand has also been synthesized from the condensation of 1-aminoquinolin-2(1H)-one and 2-hydroxybenzaldehyde. researchgate.net The formation of an imine generally involves a two-step process, starting with the nucleophilic attack of the primary amine on the carbonyl carbon. davidpublisher.com

The table below provides examples of Schiff base formation from 1-aminoquinolin-2(1H)-one derivatives.

| 1-Aminoquinolin-2(1H)-one Derivative | Carbonyl Compound | Product Type | Reference |

| Substituted 3-acetyl-1-aminoquinolin-2-one | Aromatic aldehydes | Substituted 3-acetyl-1-(benzylideneamino) quinolin-2(1H)-one | itmedicalteam.pl |

| Ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates | Cyclopentanone | Azomethynes (Schiff bases) | mathnet.ru |

| 1-Aminoquinolin-2(1H)-one | 2-Hydroxybenzaldehyde | 1-((2-Hydroxybenzylidene)amino)quinolin-2(1H)-one | researchgate.netantiox.org |

| 2-Oxo-3-formyl quinoline | Various primary amines | Substituted Schiff bases | ekb.eg |

Beyond Schiff base formation, the N1-amino group can participate in other reactions. For example, its reaction with α-dicarbonyl compounds like glyoxal (B1671930) can cause desamination. mathnet.ru

Halogenation Reactions: Bromination of methyl groups

The methyl group at the C-4 position of the quinolinone ring is susceptible to halogenation, particularly bromination. Studies on related 2-methylquinolin-4(1H)-ones have demonstrated that bromination can occur at the methyl group. For instance, the reaction of 3-benzyl-2-methylquinolin-4(1H)-one with brominating agents such as molecular bromine or N-bromosuccinimide (NBS) leads to the formation of the corresponding 2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua This suggests that the methyl group of 1-Amino-4-methylquinolin-2(1H)-one could similarly undergo radical bromination.

A synthetic method for preparing 4-bromomethyl-1,2-dihydroquinoline-2-one (B52548) involves the bromination of acetoacetanilide (B1666496) in chloroform, followed by cyclization in concentrated sulfuric acid. google.com This further supports the feasibility of introducing a bromine atom onto the methyl group of the quinolinone core. The bromination of 1-allyl-substituted quinoline-2,4-diones has also been shown to proceed, leading to halocyclization. osi.lv In the case of 1-allyl-4-methyl-2-oxo-dihydroquinoline-3-carboxylic acid, bromination results in the formation of a 2-bromomethyl-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net

Nucleophilic Substitution Reactions: Substitution of halogen atoms by various nucleophiles

Halogenated derivatives of quinolinones are valuable intermediates for further functionalization through nucleophilic substitution reactions. The chloro group in 4-chloro-8-methylquinolin-2(1H)-one, for example, can be displaced by various nucleophiles. mdpi.comresearchgate.net These reactions lead to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.comresearchgate.net

Specifically, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) results in the corresponding 4-sulfanyl derivative. researchgate.net Hydrazination has also been demonstrated, yielding 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net Furthermore, azidation with sodium azide (B81097) provides a route to 4-azido-2-halo-8-methylquinolines. mdpi.org These azido (B1232118) compounds can then be converted to the corresponding amino derivatives. mdpi.org

The bromine atom in bromo-derivatives of quinolinones is also readily substituted. For instance, the bromo group in 3-(bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one can be displaced by primary amines. innovareacademics.in This reactivity allows for the introduction of a wide range of substituents, expanding the chemical diversity of the quinolinone scaffold.

Condensation Reactions: With aldehydes, ketones, and other reactive species

The amino group of this compound and its derivatives is a key site for condensation reactions. For example, 7-amino-4-methyl-quinolin-2(1H)-one readily undergoes condensation with various substituted aromatic aldehydes in hot ethanol (B145695) to form Schiff bases. maynoothuniversity.ietudublin.iehw.ac.uk These reactions typically proceed in good yields, providing a straightforward method for elaborating the quinolinone structure. maynoothuniversity.ie

Hydrazide derivatives of quinolinones, formed by the reaction with hydrazine (B178648) hydrate (B1144303), can also participate in condensation reactions with aldehydes to yield substituted benzylidenehydrazido derivatives. researchgate.net Furthermore, condensation reactions can occur with other reactive species. For instance, 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one undergoes condensation with thiosemicarbazide (B42300) and aromatic aldehydes to form 3-(4-{2-[2-(arylmethylidene)-hydrazinyl]-1,3-thiazol-4-yl}phenyl)-1-methylquinolin-2(1H)-ones. researchgate.netbakhtiniada.ru The reaction of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one with substituted cinnamic acids in the presence of fused sodium acetate leads to the formation of 3-(7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-arylacrylic acids. mdpi.com

Table 1: Examples of Condensation Reactions with Quinolinone Derivatives

| Quinolinone Reactant | Condensing Reagent | Product Type | Reference |

| 7-Amino-4-methyl-quinolin-2(1H)-one | Substituted aromatic aldehydes | Schiff bases | maynoothuniversity.ie, tudublin.ie, hw.ac.uk |

| Hydrazido-quinolinone derivative | Various aldehydes | Substituted benzylidenehydrazido derivatives | researchgate.net |

| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Thiosemicarbazide and aromatic aldehydes | Thiazole (B1198619) derivatives | researchgate.net, bakhtiniada.ru |

| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | Substituted cinnamic acids | 3-Arylacrylic acid derivatives | mdpi.com |

| 4-Amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Aromatic aldehydes | Hydrazones | bakhtiniada.ru |

Reductive Transformations: Conversion of nitro or carbonyl groups to amines

The reduction of nitro groups on the quinolinone ring to amino groups is a synthetically useful transformation. A convenient and efficient method for the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one involves the use of tin and hydrochloric acid, which produces the corresponding 3-amino-4-hydroxyquinolinone derivative. researchgate.nettandfonline.com This resulting aminoquinoline can then be used in further reactions with various electrophiles. researchgate.nettandfonline.com

Generally, the reduction of nitroarenes to anilines is a well-established process that can be achieved using methods like dissolving metal reduction with iron in acetic acid. semanticscholar.org This approach has been utilized in domino reactions, such as the Friedländer synthesis, where the in situ reduction of a 2-nitrobenzaldehyde in the presence of an active methylene (B1212753) compound leads to the formation of substituted quinolines. semanticscholar.org The nitro group on a phenyl ring attached to the quinolinone core, as in 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, can also be reduced to an amino group.

Meerwein Reaction: Arylation of quinolinone systems

The Meerwein arylation provides a method for the C-H arylation of the quinolinone ring. This reaction typically involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt. wikipedia.org The reaction is believed to proceed through a radical mechanism following the loss of nitrogen from the diazonium salt. wikipedia.org

A notable example is the Meerwein reaction of 1-methylquinolin-2(1H)-one with 4-acetylbenzenediazonium chloride, which results in the formation of 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one. researchgate.netbakhtiniada.ruresearchgate.net This arylated product can then undergo further transformations, such as bromination of the acetyl group, to create intermediates for the synthesis of more complex heterocyclic systems. researchgate.netbakhtiniada.ru The classical Meerwein reaction has also been applied to the arylation of 1,4-benzoquinone (B44022) with a heterocyclic diazonium salt as a key step in the synthesis of benzofuropyridine analogues. beilstein-journals.org

Ring Opening and Recyclization Reactions: Transformation of fused quinoline systems

Fused quinoline systems can undergo ring-opening and recyclization reactions, leading to the formation of diverse heterocyclic structures. For instance, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles such as cyanoacetamide, malononitrile (B47326) dimer, and 1H-benzimidazol-2-ylacetonitrile results in the opening of the pyrone ring followed by recyclization to afford substituted pyridines and a pyrido[1,2-a]benzimidazole (B3050246). rsc.org

Similarly, reaction of the same pyrano[3,2-c]quinoline derivative with 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole leads to the formation of pyrazolo[3,4-b]pyridine derivatives. rsc.org Recyclization with 6-aminouracil (B15529) derivatives can also yield pyrido[2,3-d]pyrimidines. rsc.org These transformations highlight the utility of fused quinolinone systems as precursors for a variety of other heterocyclic compounds. The reaction of 1-amino-7,8-dihydroxy-4-methyl-coumarin with hydrazine hydrate to form 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one is itself an example of a ring transformation, where the coumarin (B35378) ring is opened and recyclized to the quinolinone ring. mdpi.com

Structure Property and Structure Interaction Relationship Investigations of 1 Amino 4 Methylquinolin 2 1h One Derivatives

Influence of Substituent Effects on Electronic and Steric Properties

The introduction of different functional groups (substituents) onto the 1-amino-4-methylquinolin-2(1H)-one core can dramatically alter the molecule's size, shape, and electron distribution. These changes, in turn, modulate its interaction with biological targets.

The size and spatial arrangement of substituents play a critical role in determining the binding specificity of quinolinone derivatives. Bulky substituents can act as steric gatekeepers, preventing the molecule from fitting into certain binding pockets while promoting a tighter fit in others. This steric hindrance can be a key design element for achieving target selectivity.

In another example, the development of quinolone substituted imidazol-5(4H)-ones as anti-inflammatory and anticancer agents demonstrated the importance of the substituent's bulk and chemical nature. The introduction of various benzylidene groups to the imidazolonyl quinolone core resulted in compounds with varying degrees of activity, with specific bulky groups like 4-phenoxybenzylidene showing high cytotoxicity against certain cancer cell lines. ijper.org This highlights how steric factors introduced by substituents can fine-tune the molecule's interaction profile, leading to enhanced specificity for a particular biological outcome.

The electronic properties of substituents significantly influence the binding affinity of quinolinone derivatives, particularly their ability to form complexes with targets like hematin (B1673048), a crucial process in the mechanism of action for many antimalarial drugs. Electron-withdrawing groups (EWGs) can alter the electron density distribution across the quinoline (B57606) ring system, affecting its ability to engage in intermolecular interactions such as π-π stacking and hydrogen bonding. researchgate.netacs.org

Studies on 4-aminoquinoline (B48711) antimalarials have demonstrated a direct correlation between the electron-withdrawing capacity of substituents at the 7-position and the compound's ability to inhibit β-hematin formation. researchgate.net This inhibitory activity is, in turn, linked to the association constant (a measure of binding affinity) with hematin. researchgate.net EWGs like nitro (NO2) and trifluoromethyl (CF3) lower the pKa of the quinoline ring nitrogen, which influences the drug's accumulation in the acidic food vacuole of the malaria parasite. researchgate.net A strong correlation has been observed between the Hammett constant (σm), a measure of a substituent's electronic effect, and the pKa of the quinoline nitrogen. researchgate.netresearchgate.net

The 4-aminoquinoline structure is considered the minimum required for strong complexation with heme, but the presence of an EWG, such as a 7-chloro group, is necessary for the inhibition of β-hematin formation. nih.gov This indicates that the electronic modification of the quinoline ring is essential for this specific biological activity. The association constant with hematin is not only influenced by the substituent's electronic nature but also by its lipophilicity. researchgate.net However, large, electron-withdrawing groups such as iodine have been noted to potentially reduce affinity to heme, suggesting a complex interplay between electronic and steric effects. researchgate.net

Table 1: Correlation of Substituent Electronic Effects with Physicochemical and Biological Properties of 7-Substituted 4-Aminoquinolines This table is illustrative, based on findings from related quinoline derivatives, to demonstrate the principles discussed.